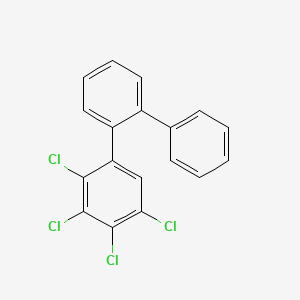
Tetrachloroterphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrachloroterphenyl is an organochlorine compound consisting of a terphenyl backbone with four chlorine atoms attached This compound is part of the broader class of polychlorinated terphenyls, which are known for their stability and resistance to degradation
准备方法
Synthetic Routes and Reaction Conditions: Tetrachloroterphenyl can be synthesized through several methods, including the chlorination of terphenyl. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the terphenyl backbone.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of terphenyl and chlorine gas into the reactor, where the reaction is catalyzed and maintained at optimal conditions. The product is then purified through distillation and crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions: Tetrachloroterphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the dechlorination of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Dechlorinated terphenyl derivatives.
Substitution: Hydroxylated or aminated terphenyls.
科学研究应用
Tetrachloroterphenyl has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex organochlorine compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized as a flame retardant and plasticizer in the production of polymers and other materials.
作用机制
The mechanism of action of tetrachloroterphenyl involves its interaction with cellular membranes and proteins. The compound’s lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, this compound can interact with specific proteins, altering their structure and activity, which can lead to various biological effects.
相似化合物的比较
Tetrachloroterphenyl can be compared with other polychlorinated terphenyls and related compounds:
Polychlorinated Biphenyls (PCBs): Similar in structure but with two benzene rings instead of three. PCBs are known for their environmental persistence and toxicity.
Polychlorinated Naphthalenes (PCNs): Consist of naphthalene rings with chlorine substitutions. PCNs are also persistent environmental pollutants.
Polychlorinated Dibenzofurans (PCDFs): Contain a dibenzofuran backbone with chlorine atoms. PCDFs are highly toxic and are often studied for their environmental impact.
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms on the terphenyl backbone, which imparts distinct chemical and physical properties. Its stability and resistance to degradation make it valuable in various applications, but also raise concerns about its environmental persistence.
属性
CAS 编号 |
106105-06-0 |
|---|---|
分子式 |
C18H10Cl4 |
分子量 |
368.1 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-5-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-10-14(16(20)18(22)17(15)21)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H |
InChI 键 |
VWGZORLKCHSJQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=C(C(=C3Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
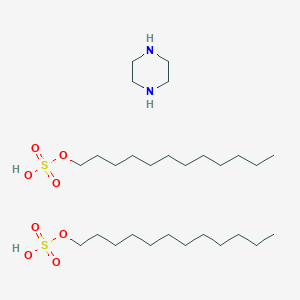
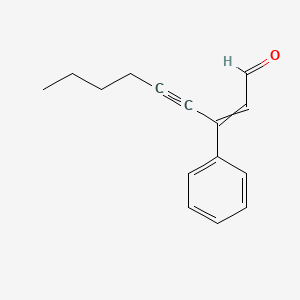
![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)

![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
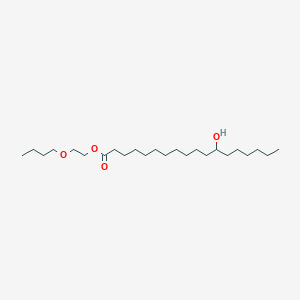
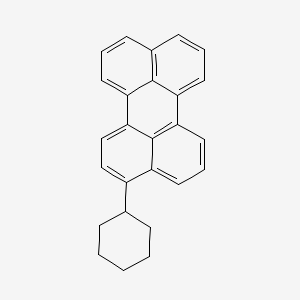
![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
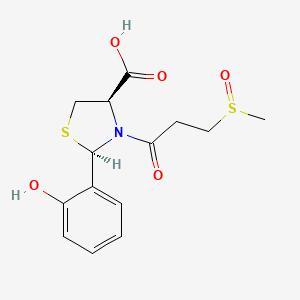

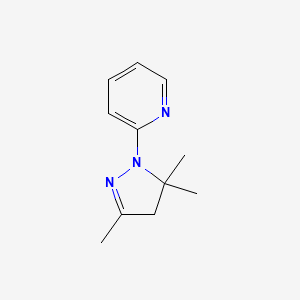

![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)
